molecular formula C7H8NO+ B14696381 Pyridinium, 1-acetyl- CAS No. 29788-34-9

Pyridinium, 1-acetyl-

Cat. No.: B14696381
CAS No.: 29788-34-9
M. Wt: 122.14 g/mol
InChI Key: NEPUSMMANAIXNX-UHFFFAOYSA-N
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Description

Pyridinium, 1-acetyl-, also known as 1-acetylpyridinium, is a derivative of pyridine where the nitrogen atom in the pyridine ring is bonded to an acetyl group. Pyridinium salts are well-known for their presence in various natural products and bioactive pharmaceuticals. They play a significant role in a wide range of research topics due to their unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-acetylpyridinium can be synthesized through the reaction of pyridine with acetic anhydride or acetyl chloride under acidic conditions. The reaction typically involves heating the reactants to facilitate the formation of the acetylated product .

Industrial Production Methods: Industrial production of pyridinium salts, including 1-acetylpyridinium, often involves large-scale reactions using similar methods as in laboratory synthesis. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-acetylpyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-acetylpyridinium has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other pyridinium compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of dyes, catalysts, and ionic liquids

Mechanism of Action

The mechanism of action of 1-acetylpyridinium involves its interaction with various molecular targets. It can act as an electrophile in chemical reactions, facilitating nucleophilic attack. In biological systems, it may interact with enzymes or cellular components, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-acetylpyridinium is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity compared to other pyridinium compounds. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

1-pyridin-1-ium-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPUSMMANAIXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[N+]1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433091
Record name Pyridinium, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29788-34-9
Record name Pyridinium, 1-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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